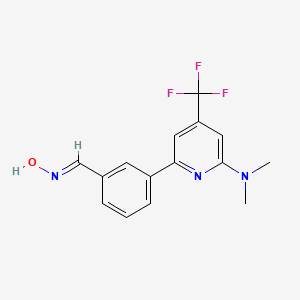

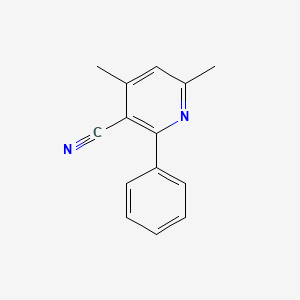

4,6-Dimethyl-2-phenyl-nicotinonitrile

Descripción general

Descripción

“4,6-Dimethyl-2-phenyl-nicotinonitrile” is an organic compound . It is often used as an important intermediate in organic synthesis . It has a variety of uses, such as in drug development for the synthesis of anti-tumor drugs, antiviral drugs, and in pesticide research and development as a synthetic insecticide, fungicide, etc .

Synthesis Analysis

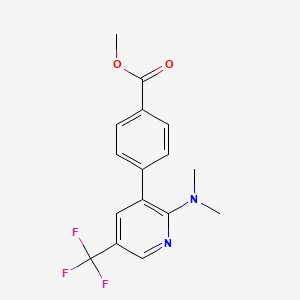

The synthesis of “4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives has been reported in several studies . For instance, new organic derivatives were synthesized through condensation reaction of the key compound 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile . Another study reported the synthesis of related compounds through both electrophilic and Michael addition reactions .Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives has been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The research highlighted key interactions, such as π–π stacking and H⋯X contacts, which play a crucial role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis

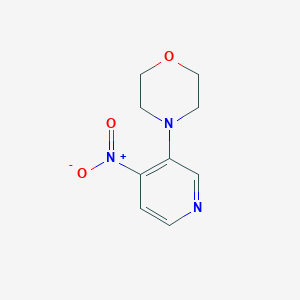

“4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives have been investigated as corrosion inhibitors for C-steel in 1 M HCl at various temperatures (25–45 °C) using chemical and electrochemical methods . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm .Aplicaciones Científicas De Investigación

Molecular Network Stabilization

4,6-Dimethyl-2-phenyl-nicotinonitrile plays a crucial role in the stabilization of molecular networks through intramolecular interactions. Tewari and Dubey (2009) synthesized a compound that demonstrates how the steric hindrance of 4,6-dimethyl-2-phenyl-nicotinonitrile facilitates a gauche conformation via CH-O and CH-π interactions, stabilizing the molecule in the solid state. This study highlights the compound's ability to form a 13-membered cavity through intramolecular interactions, showcasing its potential in molecular engineering and design (Tewari & Dubey, 2009).

Drug Design and Structural Analysis

Dowarah et al. (2020) explored the synthesis and structural analysis of a 4,6-dimethyl-2-phenyl-nicotinonitrile fleximer, investigating its binding affinity towards COX-2 and mGluR2 receptors. Their work, focusing on the fleximer's structural properties through single-crystal X-ray diffraction and Hirshfeld surface analysis, provides insights into the role of molecular flexibility in enhancing noncovalent binding affinities. This study contributes to the understanding of drug-receptor interactions and the design of more effective pharmaceuticals (Dowarah et al., 2020).

Corrosion Inhibition

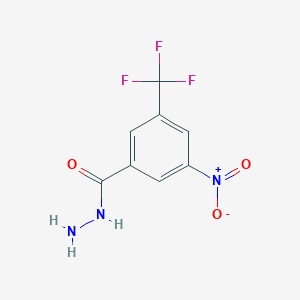

Research by Fouda et al. (2020) introduced new organic derivatives of 4,6-dimethyl-2-phenyl-nicotinonitrile as corrosion inhibitors for carbon steel in acidic environments. Their study demonstrates the compound's efficacy as a mixed-type corrosion inhibitor, with both electrochemical methods and surface analysis confirming its protective capabilities. The findings suggest potential applications in extending the lifespan of metal structures exposed to corrosive conditions (Fouda et al., 2020).

Photovoltaic Applications

Hemavathi et al. (2019) synthesized a new derivative of 4,6-dimethyl-2-phenyl-nicotinonitrile and evaluated its application in dye-sensitized solar cells (DSSCs). Their study found that the derivative significantly improves the efficiency of DSSCs when used as a co-sensitizer, offering a promising approach to enhancing solar cell performance through molecular design (Hemavathi et al., 2019).

Antioxidant Evaluation

Gouda et al. (2016) conducted a study on the antioxidant properties of some nicotinonitrile derivatives, highlighting the potential of 4,6-dimethyl-2-phenyl-nicotinonitrile in this area. The research emphasizes the compound's role in synthesizing antioxidants, which could have implications for developing treatments targeting oxidative stress-related diseases (Gouda et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

4,6-dimethyl-2-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-8-11(2)16-14(13(10)9-15)12-6-4-3-5-7-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMUBRGJIOHNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-phenyl-nicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)

![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)

![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)